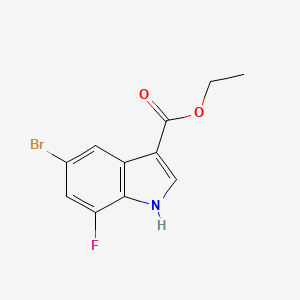
9H-Purin-2-amine, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-6-methylthioguanosine is a nucleoside analogue with significant antiviral and anticancer properties. It is known for its ability to inhibit DNA replication by targeting DNA polymerase, making it a valuable compound in biomedical research and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-methylthioguanosine involves several steps, including the protection and deprotection of functional groups to prevent unwanted reactions. One approach uses cyanoethyl protecting groups for the thione and phenoxyacetyl for the exocyclic amino group. This method allows for the deprotection of oligonucleotides with a mixture of sodium hydroxide and sodium hydrogen sulfide without significant conversion to deoxyguanosine .
Industrial Production Methods
Industrial production of 2’-Deoxy-6-methylthioguanosine typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, which is crucial for its use in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-6-methylthioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxy-6-methylthioguanosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 2’-Deoxy-6-methylthioguanosine include various derivatives with enhanced antiviral or anticancer properties. These derivatives are often used in further research to explore their potential therapeutic applications .
Scientific Research Applications
2’-Deoxy-6-methylthioguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleoside analogues.
Biology: Employed in studies of DNA replication and repair mechanisms.
Industry: Utilized in the development of pharmaceutical drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-methylthioguanosine involves its incorporation into DNA, where it inhibits DNA polymerase activity. This inhibition prevents the replication of viral DNA and the proliferation of cancer cells. The compound targets specific molecular pathways, including the purine salvage pathway, which is crucial for its antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Thioguanosine: Another nucleoside analogue with similar antiviral and anticancer properties.
6-Mercaptopurine: A purine analogue used in the treatment of leukemia and other cancers.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Uniqueness
2’-Deoxy-6-methylthioguanosine is unique due to its specific structure, which allows for targeted inhibition of DNA polymerase. This specificity makes it particularly effective in inhibiting the replication of certain viruses and the growth of cancer cells, distinguishing it from other similar compounds .
Properties
CAS No. |
61552-45-2 |
|---|---|
Molecular Formula |
C11H15N5O3S |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |
InChI Key |
HCCOXCDCIWQBMD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)




![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)


